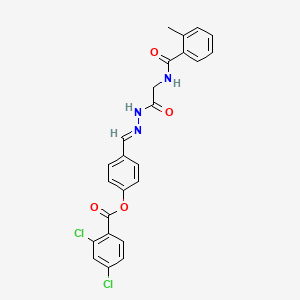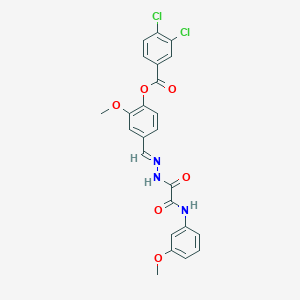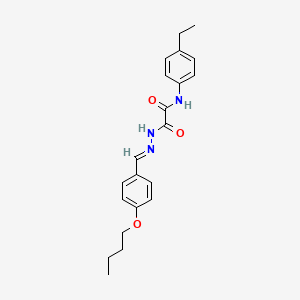![molecular formula C31H35N3O5S2 B12021500 11-[(5Z)-5-(1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B12021500.png)
11-[(5Z)-5-(1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-((5Z)-4-OXO-5-{2-OXO-1-[2-OXO-2-(2-TOLUIDINO)ETHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}-2-THIOXO-1,3-THIAZOLIDIN-3-YL)UNDECANOIC ACID is a complex organic compound characterized by its unique structure, which includes an indole moiety, a thiazolidinone ring, and a long aliphatic chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-((5Z)-4-OXO-5-{2-OXO-1-[2-OXO-2-(2-TOLUIDINO)ETHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}-2-THIOXO-1,3-THIAZOLIDIN-3-YL)UNDECANOIC ACID typically involves multi-step organic reactions. The key steps include the formation of the indole moiety, the construction of the thiazolidinone ring, and the attachment of the undecanoic acid chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis and process optimization would apply to scale up the production if needed.
化学反应分析
Types of Reactions
11-((5Z)-4-OXO-5-{2-OXO-1-[2-OXO-2-(2-TOLUIDINO)ETHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}-2-THIOXO-1,3-THIAZOLIDIN-3-YL)UNDECANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions, such as temperature and solvent choice, are tailored to achieve the desired reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .
科学研究应用
11-((5Z)-4-OXO-5-{2-OXO-1-[2-OXO-2-(2-TOLUIDINO)ETHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}-2-THIOXO-1,3-THIAZOLIDIN-3-YL)UNDECANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
作用机制
The mechanism of action of 11-((5Z)-4-OXO-5-{2-OXO-1-[2-OXO-2-(2-TOLUIDINO)ETHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}-2-THIOXO-1,3-THIAZOLIDIN-3-YL)UNDECANOIC ACID involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
相似化合物的比较
Similar Compounds
- 11-[(5Z)-5-(2,6-DICHLOROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL]UNDECANOIC ACID
- 11-[(5Z)-5-(1-ALLYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL]UNDECANOIC ACID
- 11-[(5Z)-5-(1-ETHYL-2-OXO-3-INDOLYLIDENE)-4-OXO-2-SULFANYLIDENE-3-THIAZOLIDINYL]UNDECANOIC ACID
Uniqueness
What sets 11-((5Z)-4-OXO-5-{2-OXO-1-[2-OXO-2-(2-TOLUIDINO)ETHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}-2-THIOXO-1,3-THIAZOLIDIN-3-YL)UNDECANOIC ACID apart is its specific combination of functional groups and structural elements.
属性
分子式 |
C31H35N3O5S2 |
|---|---|
分子量 |
593.8 g/mol |
IUPAC 名称 |
11-[(5Z)-5-[1-[2-(2-methylanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid |
InChI |
InChI=1S/C31H35N3O5S2/c1-21-14-9-11-16-23(21)32-25(35)20-34-24-17-12-10-15-22(24)27(29(34)38)28-30(39)33(31(40)41-28)19-13-7-5-3-2-4-6-8-18-26(36)37/h9-12,14-17H,2-8,13,18-20H2,1H3,(H,32,35)(H,36,37)/b28-27- |
InChI 键 |
QLPIUQGTQFAVIH-DQSJHHFOSA-N |
手性 SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCCCCCCCCCC(=O)O)/C2=O |
规范 SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCCCCCCCCCC(=O)O)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-({[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B12021423.png)


![2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B12021451.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12021462.png)




![[1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12021487.png)
![(4E)-4-[(4-butoxy-3-methylphenyl)(hydroxy)methylidene]-5-(4-ethylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12021491.png)

![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12021505.png)
